Cas no 87190-67-8 (3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate)

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate 化学的及び物理的性質
名前と識別子
-
- LogP
- [(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
- 3,4,6-TRI-O-ACETYL-2-DEOXY-2-PHTHALIMIDO-BETA-D-GLUCOPYRANOSYL 2,2,2-TRICHLOROACETIMIDATE
- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate
- [(2S,3S,4R,5S,6S)-3,4-bis(acetyloxy)-5-(1,3-dioxoisoindol-2-yl)-6-[(2,2,2-trichloroethanimidoyl)oxy]oxan-2-yl]methyl acetate
- T2615
- 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose
- 87190-67-8
- DTXSID70693706
- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate
-
- MDL: MFCD09750821
- インチ: InChI=1S/C22H21Cl3N2O10/c1-9(28)33-8-14-16(34-10(2)29)17(35-11(3)30)15(20(36-14)37-21(26)22(23,24)25)27-18(31)12-6-4-5-7-13(12)19(27)32/h4-7,14-17,20,26H,8H2,1-3H3/t14-,15-,16+,17+,20-/m0/s1
- InChIKey: QFMXBNNTESGIBS-WNSDDWSPSA-N
- SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
計算された属性
- 精确分子量: 578.026178g/mol
- 同位素质量: 578.026178g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 11
- 重原子数量: 37
- 回転可能化学結合数: 10
- 複雑さ: 947
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 159Ų
じっけんとくせい
- ゆうかいてん: 146°C(lit.)
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate Security Information
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- 储存条件:<0°C
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T207295-250mg |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |
87190-67-8 | 250mg |
$ 1085.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575275-1mg |
(2R,3S,4R,5R,6S)-2-(acetoxymethyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate |
87190-67-8 | 98% | 1mg |
¥1302.00 | 2024-04-27 | |
Biosynth | MT06213-500 mg |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |
87190-67-8 | 500MG |
$438.33 | 2023-01-03 | ||
A2B Chem LLC | AB63643-1g |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate |
87190-67-8 | Min. 97% [1H-NMR] | 1g |
$1118.00 | 2024-04-19 | |
Apollo Scientific | BICL2575-500mg |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-?-D-glucopyranosyl trichloroacetimidate |
87190-67-8 | 500mg |
£866.00 | 2025-02-22 | ||
Biosynth | MT06213-250 mg |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |
87190-67-8 | 250MG |
$266.81 | 2023-01-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T873956-1mg |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate |
87190-67-8 | BR | 1mg |
¥930.00 | 2022-09-28 | |
TRC | T207295-100mg |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |
87190-67-8 | 100mg |
$ 545.00 | 2022-06-03 | ||
Biosynth | MT06213-1000 mg |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |
87190-67-8 | 1g |
$667.02 | 2023-01-03 | ||
A2B Chem LLC | AB63643-100mg |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate |
87190-67-8 | Min. 97% [1H-NMR] | 100mg |
$277.00 | 2024-04-19 |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidateに関する追加情報
Comprehensive Overview of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate (CAS No. 87190-67-8)
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate (CAS No. 87190-67-8) is a highly specialized carbohydrate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of trichloroacetimidate glycosyl donors, which are pivotal in glycosylation reactions due to their high reactivity and selectivity. The presence of phthalimido and acetyl protecting groups enhances its stability and makes it a preferred choice for constructing complex oligosaccharides and glycoconjugates.
In recent years, the demand for glycosylation reagents like 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate has surged, driven by advancements in glycobiology and drug discovery. Researchers are increasingly focusing on the development of glycosylated therapeutics, which rely on efficient glycosylation methods. This compound's unique structure allows for the selective formation of β-glycosidic bonds, a critical feature for synthesizing biologically active molecules such as antibiotics, antiviral agents, and vaccine adjuvants.
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate involves multi-step chemical transformations, starting from D-glucosamine. The introduction of phthalimido and acetyl groups ensures optimal protection of reactive sites, while the trichloroacetimidate moiety serves as a powerful leaving group during glycosylation. This combination of features makes the compound a versatile tool for stereoselective synthesis, a topic of significant interest in modern medicinal chemistry.
From an industrial perspective, 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate is valued for its scalability and reproducibility. Manufacturers adhere to stringent quality control protocols to ensure high purity, as even minor impurities can affect the outcome of glycosylation reactions. The compound's stability under anhydrous conditions further enhances its utility in large-scale production, aligning with the growing trend toward green chemistry and sustainable manufacturing practices.
In the context of bioconjugation, this compound has gained attention for its ability to link carbohydrates to proteins, lipids, or other biomolecules. Such conjugates are essential for studying cell-surface interactions and developing targeted drug delivery systems. The phthalimido group, in particular, can be selectively removed under mild conditions, enabling further functionalization—a feature highly sought after in chemical biology research.
Recent studies have explored the application of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate in the synthesis of glycosaminoglycan (GAG) mimetics, which mimic the structure of natural GAGs involved in cellular signaling. This aligns with the rising interest in glycomimetics as potential therapeutics for inflammatory diseases and cancer. The compound's compatibility with automated solid-phase synthesis platforms further broadens its applicability in high-throughput screening and combinatorial chemistry.
For researchers seeking alternatives to traditional glycosylation methods, 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate offers a compelling solution. Its use in one-pot glycosylation strategies reduces reaction steps and minimizes waste, addressing the need for more efficient synthetic routes. Additionally, the compound's performance under mild acidic conditions makes it suitable for sensitive substrates, a key consideration in peptide-glycan conjugation.
As the field of glycoscience continues to evolve, compounds like 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate will remain indispensable. Their role in elucidating the biological functions of carbohydrates and designing novel therapeutics underscores their importance. Future research may focus on optimizing its reactivity profile or exploring new protecting group strategies to further expand its synthetic utility.
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